Hexane-2-sulfonamide
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Overview
Description
Hexane-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a hexane backbone This compound is part of the broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Mechanism of Action
Target of Action
Hexane-2-sulfonamide, like other sulfonamides, primarily targets enzymes such as α-glucosidase and α-amylase . These enzymes play a crucial role in the digestion of carbohydrates, thus influencing glucose metabolism .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of these enzymes . They mimic the natural substrates of these enzymes, binding to their active sites and preventing the normal substrate from binding . This inhibits the enzyme’s function, leading to a decrease in the breakdown of carbohydrates and thus affecting glucose metabolism .
Biochemical Pathways
The inhibition of α-glucosidase and α-amylase disrupts the normal digestion of carbohydrates, leading to a decrease in the production of glucose . This can affect various biochemical pathways related to glucose metabolism and energy production .
Pharmacokinetics
Sulfonamides generally have good absorption and distribution profiles, are metabolized in the liver, and are excreted in the urine . These properties can impact the bioavailability of this compound, influencing its efficacy and potential side effects.
Result of Action
The primary result of this compound’s action is the disruption of normal carbohydrate digestion and glucose metabolism . This can lead to a decrease in blood glucose levels, which may be beneficial in conditions such as diabetes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the body can affect the drug’s absorption and metabolism . Additionally, factors such as pH levels, temperature, and the presence of other drugs can impact the drug’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
Hexane-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma
Molecular Mechanism
This blockage prevents the growth and reproduction of microorganisms
Dosage Effects in Animal Models
Standard-use sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Drug metabolism generally comprises the metabolism of endogenous and exogenous substances. During metabolism, most drugs lose their pharmacological activity and are excreted from the body
Subcellular Localization
The effectiveness of the delivery platforms largely depends on their physicochemical nature, intracellular barriers, and biodistribution of the drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of hexane-2-amine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Hexane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert this compound to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Hexane-2-amine.
Substitution: Various N-substituted sulfonamides.
Scientific Research Applications
Hexane-2-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential use in drug development, particularly in designing new antimicrobial agents.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
Sulfamethoxazole: Commonly used as an antibiotic.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfasalazine: Used to treat inflammatory bowel disease and rheumatoid arthritis.
Properties
IUPAC Name |
hexane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-3-4-5-6(2)10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYBSBGCKDDXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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